Largazole - 1009815-87-5

Largazole

Catalog Number: EVT-272567
CAS Number: 1009815-87-5
Molecular Formula: C29H42N4O5S3
Molecular Weight: 622.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Largazole is a cyclodepsipeptide.
Largazole is a natural product found in Symploca, Hyrtios reticulatus, and Caldora penicillata with data available.
Overview

Largazole is a natural product derived from marine cyanobacteria, specifically from the genus Lyngbya. It is recognized as a potent inhibitor of class I histone deacetylases, enzymes that play a significant role in the regulation of gene expression through the removal of acetyl groups from histone proteins. The compound has garnered attention in pharmacology and medicinal chemistry due to its potential therapeutic applications in cancer treatment and other diseases associated with epigenetic modifications.

Source and Classification

Largazole was first isolated from the marine cyanobacterium Lyngbya majuscula. It belongs to a class of compounds known as histone deacetylase inhibitors, which are crucial in the study of epigenetic regulation. Largazole's classification as a natural product highlights its significance in drug discovery, particularly in developing therapies targeting epigenetic mechanisms in cancer and other diseases.

Synthesis Analysis

The synthesis of largazole has been extensively studied, with various methods developed to create this compound and its analogs.

Methods:

  1. Total Synthesis: A notable approach involves an eight-step synthesis from commercially available materials, which emphasizes efficiency and scalability. This method utilizes strategic reactions to construct the complex molecular framework of largazole .
  2. Modification of Zinc-Binding Domain: Researchers have explored altering the zinc-binding domain to enhance the biological activity of largazole derivatives. This includes synthesizing analogs with distinct n-alkyl substituents (e.g., ethyl, butyl, hexyl) to evaluate their effects on histone deacetylase inhibition .

Technical Details:

  • The synthesis often involves coupling reactions and cyclization steps that form the core structure of largazole.
  • Advanced techniques such as click chemistry have been employed for structural modifications, allowing for the exploration of new derivatives with improved efficacy .
Molecular Structure Analysis

Largazole's molecular structure is characterized by a unique zinc-binding motif that is critical for its interaction with histone deacetylases.

Structure:

  • The core structure consists of a macrocyclic lactam linked to an octanoyl side chain.
  • The presence of sulfur and oxygen atoms in its structure contributes to its biological activity.

Data:

  • Molecular formula: C₁₄H₂₃N₃O₄S
  • Molecular weight: 317.41 g/mol
  • The compound exhibits stereochemical properties that influence its binding affinity and biological function .
Chemical Reactions Analysis

Largazole undergoes several chemical reactions that are vital for its biological activity:

Reactions:

  1. Hydrolysis: Largazole is activated through hydrolytic removal of the octanoyl residue by cellular lipases or esterases, leading to the formation of the active thiol form of largazole .
  2. Inhibition Mechanism: The compound acts as a competitive inhibitor of histone deacetylases, binding to the active site and preventing substrate access. This inhibition results in increased acetylation of histones, which can lead to altered gene expression profiles associated with cancer cell growth suppression .

Technical Details:

  • Kinetic studies have demonstrated dose-dependent inhibition characteristics against various class I histone deacetylases.
  • The efficacy of largazole and its analogs has been quantified using IC₅₀ values derived from cell viability assays .
Mechanism of Action

The mechanism through which largazole exerts its effects involves several key processes:

  1. Histone Deacetylase Inhibition: By binding to histone deacetylases, largazole prevents the removal of acetyl groups from histones, leading to increased acetylation levels.
  2. Gene Expression Modulation: This alteration in acetylation status affects chromatin structure and gene accessibility, resulting in changes in transcriptional activity associated with tumor suppression.
  3. Cellular Effects: Largazole has shown antiproliferative effects across various cancer cell lines, indicating its potential as a therapeutic agent in oncology .
Physical and Chemical Properties Analysis

Largazole exhibits several physical and chemical properties relevant to its functionality:

Physical Properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol.

Chemical Properties:

  • Stability: Largazole is stable under acidic conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The presence of functional groups allows for further derivatization, enhancing its potential applications in drug development.

Relevant Data:

  • Melting point: Approximately 120–125 °C
  • Log P (octanol-water partition coefficient): Indicates moderate lipophilicity, suggesting good membrane permeability .
Applications

Largazole's primary applications lie within scientific research and potential therapeutic development:

  1. Cancer Therapy: Due to its role as a histone deacetylase inhibitor, largazole is being investigated for its efficacy against various cancers, including melanoma and other malignancies associated with aberrant epigenetic regulation.
  2. Epigenetic Research: Largazole serves as a tool compound for studying epigenetic modifications and their impact on gene expression.
  3. Drug Development: Ongoing research focuses on synthesizing new analogs with enhanced potency and selectivity for specific histone deacetylase isoforms, aiming to improve therapeutic outcomes in cancer treatment .
Introduction to Largazole: Discovery and Biological Significance

Marine Cyanobacteria as a Source of Bioactive Metabolites: Symploca spp. and Bioprospecting

Marine cyanobacteria, particularly the genus Symploca, represent prolific sources of structurally complex and biologically potent secondary metabolites. These filamentous cyanobacteria thrive in tropical marine ecosystems and possess sophisticated biosynthetic gene clusters enabling the production of bioactive natural products with pharmaceutical potential [1] [8]. Bioprospecting efforts targeting Symploca spp. have yielded numerous anticancer agents, with largazole standing as a paradigm of the chemotherapeutic potential embedded in marine microbial metabolomes. The ecological role of these metabolites—often involving chemical defense or communication—translates into targeted bioactivities in human disease models, particularly cancer [3] [8].

Genomic analyses reveal that cyanobacterial biosynthetic pathways employ non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) enzymatic machinery, generating hybrid scaffolds that occupy unique chemical space. This combinatorial biosynthesis allows for structural diversity that is difficult to replicate synthetically, underpinning the high affinity and selectivity of compounds like largazole for their molecular targets [8]. Bioprospecting strategies now integrate phylogenetics with mass spectrometry to prioritize strains with high biosynthetic potential, accelerating the identification of novel analogs and enhancing dereplication workflows [3].

Table 1: Key Anticancer Natural Products from Marine Cyanobacteria

CompoundProducing OrganismMolecular TargetDevelopment Status
LargazoleSymploca (reclassified as Caldora penicillata)Class I HDACsPreclinical
Dolastatin 10Symploca spp.Tubulin (Vinca site)FDA-approved (as ADC payload)
Apratoxin ALyngbya spp.Sec61 (ER translocation)Preclinical
Gatorbulin-1Lyngbya confervoidesTubulin (7th pharmacophore site)Preclinical

Discovery of Largazole: Bioassay-Guided Isolation and Initial Characterization

Largazole was discovered in 2008 from a Floridian marine cyanobacterium (initially classified as Symploca sp., later reidentified as Caldora penicillata) collected in the Florida Keys [1] [5]. The isolation employed bioassay-guided fractionation, where crude extracts were screened for antiproliferative activity against cancer cell lines. The potent growth-inhibitory effects observed in transformed cells (versus non-transformed cells) signaled the presence of a selective cytotoxin [1] [7].

Initial structural elucidation revealed largazole as a novel cyclic depsipeptide featuring:

  • A macrocyclic scaffold comprising a 4-methylthiazoline linearly fused to a thiazole ring.
  • A side chain with a 3-hydroxy-7-mercaptohept-4-enoic acid unit.
  • A thioester moiety essential for prodrug activation [1] [7].

The compound’s name honors the University of Florida’s location in Hillsborough County. Biological characterization demonstrated nanomolar antiproliferative activity against diverse cancer cell lines in the NCI-60 panel, with exceptional potency against colon cancer (HCT-116), breast cancer, and neuroblastoma models [1] [4] [7]. Unlike many cytotoxic natural products, largazole exhibited significant selectivity for cancer cells over non-transformed fibroblasts, suggesting a targeted mechanism of action [7].

Largazole in the Context of Epigenetic Drug Development: HDAC Inhibition as a Therapeutic Strategy

Largazole functions as a prodrug that undergoes enzymatic hydrolysis in cells to release largazole thiol, the pharmacologically active species. This metabolite acts as a potent, class I-selective histone deacetylase (HDAC) inhibitor [1] [2] [6]. HDACs catalyze the removal of acetyl groups from ε-lysine residues on histones, leading to chromatin condensation and transcriptional repression. Overexpression of class I HDACs (HDACs 1, 2, 3, 8) is a hallmark of numerous cancers, promoting unchecked proliferation and metastasis [6].

Key biochemical attributes of largazole thiol include:

  • Picomolar inhibition of HDAC2 (Ki = 0.07 nM), significantly exceeding the potency of FDA-approved HDAC inhibitors like vorinostat [1] [2].
  • Selectivity for class I HDACs over class II isoforms due to optimal interactions within the conserved class I catalytic pocket [2] [4].
  • Transcriptional reprogramming: Hyperacetylation of histones reactivates silenced tumor suppressor genes and modulates non-histone proteins involved in oncogenic signaling [1] [6].

The X-ray crystal structure of the largazole thiol-HDAC8 complex (PDB: 3RQD) revealed critical binding interactions:

  • The thiol group chelates the catalytic Zn2+ ion at the base of the active site.
  • The macrocycle occupies the surface rim region via hydrophobic contacts.
  • The alkyl chain extends through the substrate channel, enhancing affinity [1] [4].

Table 2: HDAC Inhibition Profile of Largazole Thiol

HDAC IsoformClassIC50 (nM)Biological Significance
HDAC1I1.7Transcriptional regulation, cell cycle
HDAC2I0.07Cognitive function, cancer survival
HDAC3I4.3DNA repair, metabolism
HDAC8I0.45Tumor invasion, neuroblastoma pathogenesis
HDAC6IIb>500Aggresome formation, metastasis

Properties

CAS Number

1009815-87-5

Product Name

Largazole

IUPAC Name

S-[(E)-4-[(5R,8R,11S)-5-methyl-6,9,13-trioxo-8-propan-2-yl-10-oxa-3,17-dithia-7,14,19,20-tetrazatricyclo[14.2.1.12,5]icosa-1(18),2(20),16(19)-trien-11-yl]but-3-enyl] octanethioate

Molecular Formula

C29H42N4O5S3

Molecular Weight

622.9 g/mol

InChI

InChI=1S/C29H42N4O5S3/c1-5-6-7-8-9-13-24(35)39-14-11-10-12-20-15-22(34)30-16-23-31-21(17-40-23)26-33-29(4,18-41-26)28(37)32-25(19(2)3)27(36)38-20/h10,12,17,19-20,25H,5-9,11,13-16,18H2,1-4H3,(H,30,34)(H,32,37)/b12-10+/t20-,25-,29+/m1/s1

InChI Key

AXESYCSCGBQJBL-BNQQNEQWSA-N

SMILES

CCCCCCCC(=O)SCCC=CC1CC(=O)NCC2=NC(=CS2)C3=NC(CS3)(C(=O)NC(C(=O)O1)C(C)C)C

Solubility

Soluble in DMSO

Synonyms

Largazole;

Canonical SMILES

CCCCCCCC(=O)SCCC=CC1CC(=O)NCC2=NC(=CS2)C3=NC(CS3)(C(=O)NC(C(=O)O1)C(C)C)C

Isomeric SMILES

CCCCCCCC(=O)SCC/C=C/[C@@H]1CC(=O)NCC2=NC(=CS2)C3=N[C@@](CS3)(C(=O)N[C@@H](C(=O)O1)C(C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.